

# An In-depth Technical Guide to YM758: A Novel If Channel Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

YM758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, also known as the "funny" or If current channel. Developed by Astellas Pharma, YM758 was investigated as a novel therapeutic agent for stable angina and atrial fibrillation. Its mechanism of action involves the direct blockade of If channels in the sinoatrial node, leading to a reduction in heart rate without significantly affecting other cardiovascular parameters. Despite promising preclinical data, the clinical development of YM758 was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and available experimental data on YM758, intended to serve as a valuable resource for researchers and drug development professionals.

### **Chemical Structure and Properties**

**YM758** is a complex synthetic molecule, and it is the (R)-enantiomer that possesses the desired pharmacological activity. It has been primarily studied as a monophosphate salt to improve its pharmaceutical properties.

Table 1: Chemical and Physical Properties of YM758 and its Monophosphate Salt



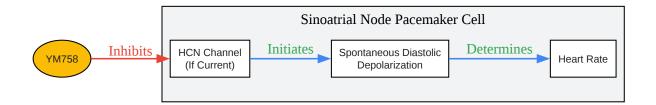
Property	YM758 (Free Base)	YM758 Monophosphate	Reference(s)
IUPAC Name	(-)-N-{2-[(3R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -2-carbonyl)piperidin-1-yl]ethyl}-4-fluorobenzamide	N-[2-[(3R)-3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid	[1]
Molecular Formula	C26H32FN3O4	C26H35FN3O8P	[1][2]
Molecular Weight	469.55 g/mol	567.5 g/mol	[1][2]
SMILES	COc1cc2CCN(Cc2cc1 OC)C(=O)C[C@@H]3 CCCN(CCNC(=O)c4c cc(cc4)F)C3	COC1=C(C=C2CN(C CC2=C1)C(=O) [C@@H]3CCCN(C3) CCNC(=O)C4=CC=C( C=C4)F)OC.OP(=O) (O)O	[2]
InChI	InChI=1S/C26H32FN 3O4/c1-33-23-14-19- 9-12-30(17-21(19)15- 24(23)34-2)26(32)20- 4-3-11-29(16-20)13- 10-28-25(31)18-5-7- 22(27)8-6-18/h5-8,14- 15,20H,3-4,9-13,16- 17H2,1-2H3, (H,28,31)/t20-/m1/s1	InChl=1S/C26H32FN 3O4.H3O4P/c1-33-23- 14-19-9-12-30(17- 21(19)15-24(23)34- 2)26(32)20-4-3-11- 29(16-20)13-10-28- 25(31)18-5-7-22(27)8- 6-18;1-5(2,3)4/h5- 8,14-15,20H,3-4,9- 13,16-17H2,1-2H3, (H,28,31); (H3,1,2,3,4)/t20-;/m1./ s1	[2]
Solubility	Soluble in DMSO (100 mg/mL, 212.97 mM)	Not explicitly found	[3]



Note: Data for pKa and logP were not available in the searched literature.

# Pharmacology Mechanism of Action

YM758 is a selective inhibitor of the If current in the sinoatrial (SA) node of the heart.[4] The If current, carried by HCN channels, is a mixed sodium-potassium inward current that plays a crucial role in the spontaneous diastolic depolarization of pacemaker cells, thereby controlling the heart rate. By blocking this current, YM758 slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate. A key advantage of this mechanism is the selective action on the SA node, with minimal effects on other cardiac electrophysiological parameters such as ventricular repolarization and myocardial contractility.



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Caption: Mechanism of action of YM758 in the sinoatrial node.

### **Pharmacodynamics**

Preclinical studies have demonstrated that **YM758** effectively reduces heart rate in a dose-dependent manner in various animal models. This bradycardic effect is achieved without significant changes in blood pressure, atrioventricular conduction, or cardiac contractility, highlighting its selectivity for the If current.

#### **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of YM758 has been investigated in several preclinical species.

Table 2: Summary of Pharmacokinetic Parameters of **YM758** in Animals



Parameter	Rat	Dog	Reference(s)
Bioavailability (Oral)	7.5 - 16.6%	16.1 - 22.0%	
Elimination Half-life (t1/2)	1.14 - 1.16 h	1.10 - 1.30 h	-
Total Body Clearance (CLtot)	5.71 - 7.27 L/h/kg	1.75 - 1.90 L/h/kg	-
Plasma Protein Binding	Not specified	Saturation observed	-
Major Binding Protein	Not specified	α1-acid glycoprotein (AGP)	_
Blood-to-Plasma Ratio	1.36 - 1.42	0.95 - 1.15	-

Note: Human pharmacokinetic data is limited.

#### Metabolism

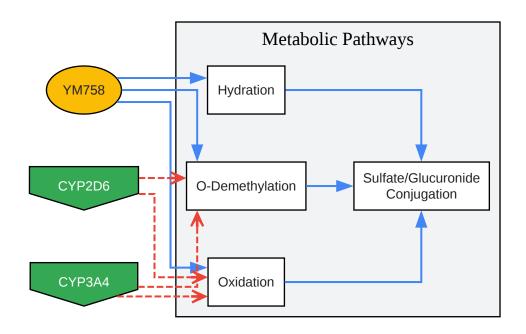
In vitro studies using human liver microsomes have shown that **YM758** is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[5] The major metabolic pathways include oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation. [1]

Table 3: In Vitro Inhibition Constants (Ki) of YM758 for Human CYP Isozymes

CYP Isozyme Substrate	Ki (μM)	Reference(s)
Midazolam (CYP3A4)	59 - 340	[5]
Nifedipine (CYP3A4)	59 - 340	[5]
Metoprolol (CYP2D6)	59 - 340	[5]

The metabolism of **YM758** can be inhibited by potent inhibitors of CYP2D6 (e.g., quinidine) and CYP3A4 (e.g., ketoconazole), suggesting a potential for drug-drug interactions.[5]





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Caption: Proposed metabolic pathways of YM758.

## **Experimental Protocols**

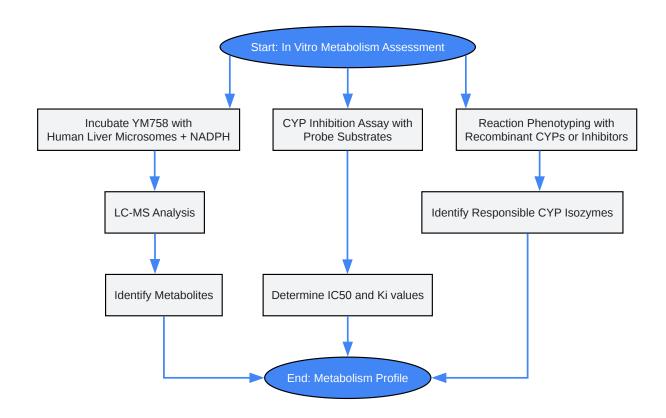
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were employed.

#### In Vitro Metabolism Studies

- Objective: To identify the CYP isozymes responsible for YM758 metabolism and to assess its potential for CYP inhibition.
- Methodology:
  - Incubation: YM758 was incubated with pooled human liver microsomes in the presence of an NADPH-generating system.
  - Metabolite Identification: The reaction mixture was analyzed by liquid chromatographymass spectrometry (LC-MS) to identify and quantify the metabolites.



- CYP Inhibition Assay: The inhibitory potential of YM758 on major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) was evaluated by co-incubating YM758 with known probe substrates for each isozyme. The formation of the substrate-specific metabolite was measured to determine the IC50 and subsequently the Ki values.
- Reaction Phenotyping: To identify the specific CYPs involved in YM758 metabolism, experiments were conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each CYP isozyme with human liver microsomes.



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Caption: General workflow for in vitro metabolism studies of YM758.

## **Clinical Development and Status**

The development of **YM758** for stable angina and atrial fibrillation was discontinued by Astellas Pharma.[2] The specific reasons for the discontinuation have not been publicly disclosed.



There is no information available regarding any clinical trials that may have been conducted with **YM758**.

#### Conclusion

YM758 is a selective If channel inhibitor with a well-defined mechanism of action and promising preclinical pharmacological and pharmacokinetic profiles. Its development was unfortunately halted, but the information gathered on its chemical properties, metabolism, and in vitro and in vivo activity provides a valuable case study for researchers in the field of cardiovascular drug discovery. The data presented in this technical guide can aid in the design of new If inhibitors and further the understanding of the therapeutic potential and challenges associated with this class of drugs.

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#### References

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